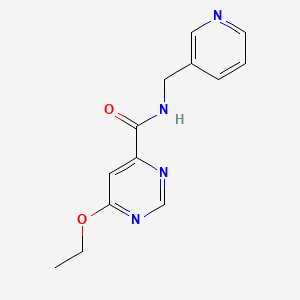

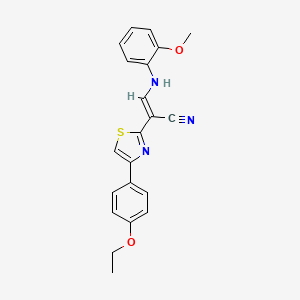

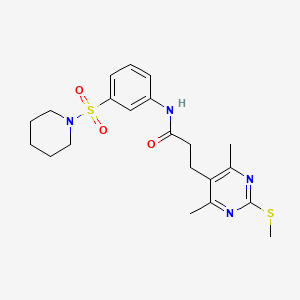

5-Chloro-4-methylsulfanylpyrimidine-2-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related pyrimidine compounds involves reactions of hetarylacetonitriles with chloropyrimidine derivatives to afford a series of new ketonitriles. For instance, the reaction of 5-chloro-2-(methylsulfonyl)-4-pyrimidinecarbonyl chloride with hetarylacetonitriles results in the formation of new ketonitriles, which can further react with aliphatic amines to replace the methylsulfonyl group and form various products . Additionally, the synthesis of 6-methylsulfanyl-2,4-dithioxo-tetrahydropyrimidine derivatives has been described, with subsequent reactions leading to the formation of thieno[2,3-d]pyrimidines and amino-substituted pyrimidines .

Molecular Structure Analysis

Spectroscopic techniques such as FT-IR and FT-Raman have been employed to investigate the molecular structure of related compounds. Density functional theory (DFT) calculations are used to predict equilibrium geometry and vibrational wave numbers, which are crucial for understanding the stability and charge delocalization within the molecule . The molecular structure is further analyzed through X-ray crystallography, providing detailed geometric parameters and insights into intermolecular interactions such as hydrogen bonding and π-π stacking .

Chemical Reactions Analysis

The chemical reactivity of pyrimidine derivatives is highlighted by their interactions with various nucleophiles and electrophiles. For example, the negative electrostatic potential regions over the CN and CF3 groups indicate possible sites for electrophilic attack, while positive regions around NH groups suggest sites for nucleophilic attack . The reactivity of the methylsulfanyl groups in pyrimidine derivatives is also demonstrated by their substitution with N-nucleophiles, leading to a diverse range of amino-substituted pyrimidines .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are characterized through spectroscopic and computational analyses. The nonlinear optical behavior, hyperpolarizability, and molecular electrostatic potential of these compounds are theoretically predicted, providing insights into their potential applications in materials science . The optical properties, including absorption and fluorescence, are investigated using UV-vis spectroscopy, with solvent effects playing a significant role in the emission spectra .

科学的研究の応用

Thiazolo[4,5-d]pyrimidines Synthesis The synthesis of thiazolo[4,5-d]pyrimidines involves the reaction of 4-amino-5-bromo-2-chloro-6-methylpyrimidine with carbon disulfide, leading to the formation of 5-chloro-7-methylthiazolo[4,5-d]pyrimidine-2 (3H)-thione. Subsequent alkylation and antibacterial evaluations highlight its potential in scientific research, particularly in the development of new antibacterial agents (Rahimizadeh et al., 2011).

X-ray and Spectroscopic Analysis Compounds such as 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile have been synthesized and analyzed using X-ray and spectroscopic methods. These analyses provide detailed insights into the compound's structure and optical properties, contributing to a deeper understanding of their potential applications in various fields, including materials science and photonic devices (Jukić et al., 2010).

Spectroscopic Investigation of Chemotherapeutic Agents Spectroscopic techniques, such as FT-IR and FT-Raman, are used to study compounds like 2-[(4-chlorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-(phenylsulfanyl)-pyrimidine-5-carbonitrile. These studies not only provide insights into the compound's structural and vibrational aspects but also explore their potential as chemotherapeutic agents, making significant contributions to the field of medicinal chemistry (Alzoman et al., 2015).

特性

IUPAC Name |

5-chloro-4-methylsulfanylpyrimidine-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClN3S/c1-11-6-4(7)3-9-5(2-8)10-6/h3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBTPZHCENVBVHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=NC=C1Cl)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

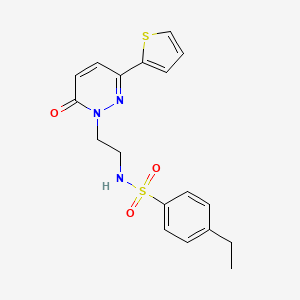

![methyl 4-[3-ethoxy-4-[(4-methylphenyl)methoxy]phenyl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B2503264.png)

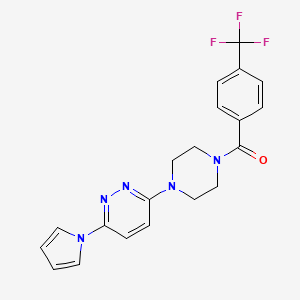

![1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2503271.png)

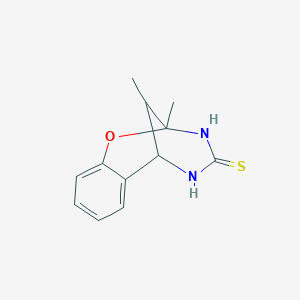

![Methyl 2-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acetate](/img/structure/B2503272.png)

![2-[[2-(2-Fluoroethyl)-4-methylpyrazol-3-yl]amino]acetic acid](/img/structure/B2503273.png)

![3,6-dichloro-N-{[2-(pyrrolidin-1-yl)phenyl]methyl}pyridine-2-carboxamide](/img/structure/B2503275.png)